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Epishikimic acid

Cat. No.: B3325707
CAS No.: 21967-35-1
M. Wt: 174.15 g/mol
InChI Key: JXOHGGNKMLTUBP-PBXRRBTRSA-N
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Description

Historical Perspectives on Shikimic Acid and its Epimers in Organic Synthesis

Shikimic acid (SA) was first isolated in 1885 from the fruits of Illicium religiosum pan.olsztyn.plresearchgate.net. Its importance in organic chemistry and biochemistry grew significantly as its structure was elucidated and its central role in the shikimate pathway—the metabolic route for producing aromatic amino acids, vitamins, and other secondary metabolites in plants and microorganisms—was recognized researchgate.netdtic.milresearchgate.net. The industrial significance of shikimic acid surged with its identification as a key precursor for the synthesis of the antiviral drug oseltamivir (B103847) phosphate (B84403), commonly known as Tamiflu® researchgate.netcaldic.comitmedicalteam.pl.

The chemical synthesis of shikimic acid itself has been a subject of extensive research, employing diverse strategies ranging from Diels-Alder cycloadditions to chiral pool approaches utilizing readily available carbohydrates dtic.milresearchgate.netupm.edu.myacs.org. Concurrently, synthetic chemists have explored the preparation of shikimic acid's epimers, such as 4-epi-shikimic acid and 5-epi-shikimic acid researchgate.netupm.edu.myacs.orgnih.govacs.orgacs.orgnih.govcaldic.comjst.go.jpacs.orgiucr.orgiucr.orgresearchgate.net. These synthetic endeavors are often motivated by the desire to create novel molecular frameworks for glycomimetics—molecules that mimic carbohydrates—and to develop compounds with unique stereochemical arrangements that can interact with biological targets nih.govacs.orgacs.org. For instance, divergent synthetic routes employing zinc-mediated reductive ring openings, Barbier reactions, and ring-closing metathesis have been developed for accessing compounds like (−)-4-epi-shikimic acid nih.govacs.orgacs.org.

The Significance of Epishikimic Acid within the Shikimate Pathway Context

The shikimate pathway is a fundamental metabolic network found in plants, bacteria, fungi, and certain parasites, but notably absent in animals pan.olsztyn.plannualreviews.orgoup.comslideshare.netwikipedia.orgnih.gov. This pathway is indispensable for the biosynthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan), as well as precursors for compounds like folates, ubiquinone, and various aromatic secondary metabolites pan.olsztyn.plannualreviews.orgoup.comnih.gov. Shikimic acid serves as a pivotal intermediate within this seven-step metabolic cascade pan.olsztyn.plresearchgate.netresearchgate.netwikipedia.orgnih.govfoodb.ca.

While epishikimic acids, such as 4-epi-shikimic acid, are not typically identified as natural intermediates in the canonical shikimate pathway, they are synthesized and studied as structural analogues and variants of shikimic acid nih.govacs.orgacs.org. Research into these epimers contributes to understanding the substrate specificity of enzymes within the shikimate pathway and exploring potential inhibitors or modulators. Their synthesis allows for the creation of molecular scaffolds with altered stereochemistry, which can be valuable for mimicking carbohydrate structures or for developing new chemical entities with potential biological activities nih.govacs.org. The pathway's essentiality in non-animal organisms makes it a prime target for herbicides, such as glyphosate, and for the development of antimicrobial agents pan.olsztyn.plannualreviews.orgoup.comwikipedia.orgnih.govasm.org.

Definition and Structural Relationship to Shikimic Acid and Other Isomers

Shikimic acid is chemically defined as (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid nih.govfoodb.ca. It features a six-membered cyclohexene (B86901) ring bearing hydroxyl groups at positions 3, 4, and 5, along with a carboxylic acid group conjugated to the double bond.

Epishikimic acids are stereoisomers of shikimic acid, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of atoms around one or more chiral centers. The term "this compound" generally refers to any of these epimeric forms. Prominent among these are:

4-epi-shikimic acid: This isomer is characterized by an inversion of stereochemistry at the carbon atom at position 4 relative to shikimic acid. For example, (−)-4-epi-shikimic acid has been synthesized and characterized in various research efforts researchgate.netacs.orgnih.govacs.orgacs.orgnih.govjst.go.jpacs.orgiucr.orgiucr.orgresearchgate.netcymitquimica.comscilit.comacs.org.

5-epi-shikimic acid: This isomer differs from shikimic acid by an inversion of stereochemistry at the C-5 position researchgate.netupm.edu.mycaldic.com.

Research has also successfully achieved the stereodivergent total synthesis of all seven possible stereoisomers of shikimic acid, which includes various epimeric forms researchgate.net. The precise stereochemical configuration of these epishikimic acids is crucial, influencing their physical properties, chemical reactivity, and potential interactions with biological systems nih.govacs.orgcymitquimica.com.

Data Tables

Table 1: Structural Comparison of Shikimic Acid and 4-epi-Shikimic Acid

FeatureShikimic Acid4-epi-Shikimic Acid
IUPAC Name (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid(3R,4R,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid
Stereochemistry at C-4 S configurationR configuration
Hydroxyl Group Orientation at C-4 AxialEquatorial
General Significance Key intermediate in shikimate pathway; precursor for TamifluSynthesized as glycomimetic building block; analogue for structure-activity studies

Table 2: Selected Synthetic Approaches for Epishikimic Acids

This compoundKey Synthetic StrategyReference(s)
(−)-4-epi-Shikimic AcidDivergent synthesis via zinc-mediated reductive ring opening of arabinofuranose, Barbier reaction, and ring-closing metathesis. nih.govacs.orgacs.org
(−)-5-epi-Shikimic AcidSynthesis from d-ribose-derived aldehydes using Barbier reaction and ring-closing metathesis. researchgate.net
All StereoisomersStereodivergent total syntheses from chiral precursors. researchgate.net
(−)-4-epi-Shikimic AcidConversion from quinic acid derivatives. scilit.comacs.org
Tris[(6S)-6-hydroxy-4-epi-shikimic acid]Multi-step synthesis from enantiomerically pure shikimic acid, involving esterification and acetal (B89532) formation. iucr.orgiucr.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O5 B3325707 Epishikimic acid CAS No. 21967-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOHGGNKMLTUBP-PBXRRBTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C=C1C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemistry and Structural Elucidation of Epishikimic Acid and Its Analogues

Absolute and Relative Configuration Determination

The determination of the absolute and relative configuration of epishikimic acid and its analogues relies on a combination of spectroscopic techniques and chemical synthesis. The precise arrangement of substituents at the stereogenic centers is critical for its function.

Detailed analysis of 2D NMR spectra is a primary method for determining the stereochemistry of these molecules. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy help in establishing the relative configuration by identifying protons that are close in space. For instance, in the synthesis of analogues of this compound, the stereochemistry of all intermediates is often carefully determined by analyzing various 2D NMR spectra researchgate.net.

In addition to NMR, X-ray crystallography provides definitive evidence for the absolute configuration of crystalline compounds. For enantiomerically pure products synthesized from chiral precursors like shikimic acid, X-ray diffraction can reveal the precise three-dimensional structure, confirming the absolute configuration of each stereocenter researchgate.net.

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to complement experimental data. By calculating theoretical optical rotation (OR), optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectra for different possible stereoisomers, a comparison with experimental spectra can lead to the unambiguous assignment of the absolute configuration nih.gov. This integrated spectroscopic and computational approach has proven powerful in elucidating the structures of complex natural products and their epimers nih.gov.

The synthesis of various stereoisomers of shikimic acid, including this compound, from precursors with known stereochemistry, such as D-ribose, has been instrumental in confirming their absolute configurations researchgate.net. By controlling the stereochemistry at each reaction step, the final configuration of the target molecule can be established.

Stereochemical Feature Method of Determination Key Findings
Relative Configuration 2D NMR (NOESY)Proximity of protons determines the relative arrangement of substituents.
Absolute Configuration X-ray CrystallographyProvides the definitive 3D structure of crystalline derivatives.
Absolute Configuration Chiroptical Spectroscopy (ORD, ECD, VCD) coupled with DFT calculationsComparison of experimental and calculated spectra confirms the absolute stereochemistry.
Configuration Confirmation Stereodivergent SynthesisSynthesis from chiral precursors with known stereochemistry validates the final configuration. researchgate.net

Conformational Analysis of the Cyclohexene (B86901) Ring System

The cyclohexene ring of this compound is not planar and exists in various conformations, with the half-chair conformation being the most common researchgate.net. The stability of these conformations is influenced by the steric and electronic effects of the substituents, including the hydroxyl and carboxyl groups.

For monosubstituted cyclohexanes, the energy difference between the axial and equatorial conformers can be quantified, with the equatorial conformer being more stable libretexts.org. In disubstituted cyclohexanes, the relative stability of the different chair conformations depends on the positions and stereochemistry of the substituents libretexts.org. The most stable conformer will have the maximum number of bulky groups in the equatorial position.

The conformational analysis of this compound and its analogues is crucial for understanding their reactivity and biological activity. The orientation of the functional groups in the preferred conformation determines how the molecule interacts with its biological targets. Molecular modeling and computational studies, alongside NMR spectroscopic data, are valuable tools for investigating the conformational preferences of these molecules.

Conformational State Key Characteristics Relative Stability
Half-Chair The most common conformation for cyclohexene rings. researchgate.netGenerally the most stable conformation.
Boat/Twist-Boat Higher energy conformations.Less stable than the half-chair conformation.
Axial Substituent Substituent is perpendicular to the general plane of the ring.Can lead to 1,3-diaxial steric strain, decreasing stability. libretexts.org
Equatorial Substituent Substituent is in the general plane of the ring.Generally more stable due to reduced steric hindrance. libretexts.orgpressbooks.pub

Isomeric Forms and Epimerization Research

Shikimic acid has a number of stereoisomers, and this compound is one of them. Epimers are diastereomers that differ in the configuration at only one stereocenter. Significant research has been dedicated to the synthesis of various epimers of shikimic acid to explore their chemical and biological properties.

The synthesis of other epimers, such as (-)-4-epi-shikimic acid, has also been achieved through divergent synthetic routes, often starting from readily available chiral precursors like arabinofuranose nih.gov. These synthetic efforts are important for creating a "chiral pool" of diverse polyhydroxy-cyclohexenoid molecules that can be used to develop new bioactive compounds researchgate.net.

Epimerization is the process of changing the configuration at one stereocenter. Research into the epimerization of shikimic acid and its derivatives provides access to various stereoisomers that may not be readily available from natural sources. The conditions for epimerization can be controlled to selectively invert a specific stereocenter.

A great number of isomers have been described for shikimic acid, but the naturally occurring and biologically active form is typically the α-isomer nih.gov. The study of these isomers is crucial for understanding the structure-activity relationships of this important class of molecules.

Isomeric Form Relationship to Shikimic Acid Key Research Findings
(-)-3-epi-Shikimic Acid Epimer at the C-3 position.Synthesized from (-)-shikimic acid in 5 steps with 66% overall yield. researchgate.net
(-)-4-epi-Shikimic Acid Epimer at the C-4 position.A divergent synthesis has been developed from arabinofuranose. nih.gov
(+)-ent-Shikimic Acid Enantiomer of (-)-shikimic acid.Synthesized from (-)-shikimic acid in 9 steps with 31% overall yield. researchgate.net
Other Stereoisomers Various other diastereomers.Systematic stereodivergent syntheses have been developed for all seven stereoisomers. researchgate.netresearchgate.net

Advanced Synthetic Strategies for Epishikimic Acid and Its Chiral Derivatives

Chemical Synthesis Approaches

The chemical synthesis of epishikimic acid and its epimers has been approached through various strategies, leveraging both carbohydrate and non-carbohydrate precursors, with a strong emphasis on controlling stereochemistry.

Total Synthesis from Non-Carbohydrate and Carbohydrate Precursors

The synthesis of this compound has been achieved through total synthesis routes starting from readily available precursors. For instance, a divergent synthesis of (−)-4-epi-shikimic acid has been reported starting from arabinofuranose nrochemistry.comcaldic.comdovepress.com. This route utilizes a zinc-mediated reductive ring opening of the arabinofuranose, followed by a Barbier reaction and a ring-closing metathesis to construct the cyclohexene (B86901) core nrochemistry.comcaldic.comdovepress.com. Another approach has employed L-tartaric acid, a C2-symmetric chiral pool precursor, to develop an enantiodivergent synthesis strategy for both shikimic acid and its epimers, including (+)- and (−)-4-epi-shikimic acids acs.org. These methods underscore the versatility of utilizing chiral starting materials to establish the complex stereochemistry inherent in this compound.

Divergent Synthetic Routes for Epimers

Divergent synthetic strategies are particularly important for accessing various epimers of shikimic acid. A notable example is the synthesis of (−)-4-epi-shikimic acid, which can be further functionalized to yield products mimicking fucosylated glycans nrochemistry.comdovepress.com. This route is adaptable and has been employed to generate other epimers, such as (+)-3-epi-shikimic acid, demonstrating its utility in accessing a range of stereoisomers dovepress.com. The development of such divergent routes is key to exploring the structure-activity relationships of this compound derivatives and their potential as glycomimetics dovepress.com.

Stereoselective and Enantiospecific Synthesis Methodologies

Achieving precise control over stereochemistry is paramount in the synthesis of this compound. Enantiospecific syntheses have been developed starting from chiral precursors like D-ribose, employing key steps such as the Barbier reaction and ring-closing metathesis to yield (−)-shikimic acid, (−)-5-epi-shikimic acid, and their enantiomers acs.orgorganic-chemistry.orgalfa-chemistry.com. Strategies involving chiral auxiliaries and asymmetric catalysis have also been explored to ensure high levels of stereocontrol scripps.eduwikipedia.orgmdpi.com. For instance, the synthesis of (-)-methyl triacetyl-4-epishikimate has been achieved through highly stereocontrolled methods scripps.edu. Furthermore, the stereochemistry of quinate-shikimate conversions has been investigated, contributing to the development of stereoselective routes to this compound wikipedia.orgkeio.ac.jp.

Key Reactions in this compound Synthesis

Several key reactions are instrumental in the efficient synthesis of this compound and its derivatives:

Barbier Reaction: This organometallic reaction involves the in situ generation of an organometallic species from an alkyl halide and a metal, which then adds to a carbonyl compound nrochemistry.comalfa-chemistry.comwikipedia.org. In the context of this compound synthesis, it is employed to form carbon-carbon bonds and introduce hydroxyl functionalities with controlled stereochemistry nrochemistry.comacs.orgresearchgate.net. For example, a zinc-mediated Barbier reaction is a crucial step in the synthesis from arabinofuranose nrochemistry.comdovepress.com. The mechanism typically involves single electron transfer (SET) from the metal to the alkyl halide, followed by addition to the carbonyl nrochemistry.comalfa-chemistry.comwikipedia.org.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures, including the cyclohexene ring of this compound nrochemistry.comacs.orgresearchgate.netwikipedia.org. This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular metathesis of two terminal alkenes, forming a cyclic alkene and volatile ethylene (B1197577) wikipedia.org. It is highly functional group tolerant and has been successfully applied in the synthesis of this compound and its derivatives, often in conjunction with the Barbier reaction nrochemistry.comacs.orgresearchgate.net. The mechanism typically proceeds via a metallacyclobutane intermediate organic-chemistry.orgwikipedia.org.

Singlet Oxygen Cycloaddition: The reaction of singlet oxygen with dienes is a well-established method for introducing oxygen functionalities and forming cyclic peroxides scripps.eduwikipedia.orgmdpi.comacs.orgillinois.edu. In the synthesis of this compound derivatives, this reaction has been employed to introduce a hydroxyl group at the C-6 position and invert the stereochemistry at C-4. Specifically, the photosensitized [4+2] cycloaddition of singlet oxygen to a 1,3-cyclohexadiene (B119728) intermediate derived from shikimic acid has been used to synthesize (6S)-6-hydroxy-4-epi-shikimic acid acs.org. The mechanism involves a concerted [4+2] cycloaddition or a stepwise process, with stereoselectivity often influenced by directing groups or chiral auxiliaries mdpi.comillinois.eduresearchgate.net.

Chemoenzymatic Synthesis and Biocatalysis for this compound Derivatives

Chemoenzymatic approaches offer an attractive alternative for the synthesis of chiral molecules, leveraging the high selectivity and efficiency of enzymes. While direct biocatalytic routes to this compound itself are less commonly reported in the provided literature, chemoenzymatic strategies have been employed for the synthesis of related compounds and derivatives.

Enzyme-catalyzed resolutions have been used to access chiral intermediates relevant to this compound synthesis. For instance, lipase-catalyzed kinetic resolution of racemic epoxy esters has been applied to the synthesis of 3-epishikimic acid precursors keio.ac.jpkeio.ac.jp. Furthermore, chemoenzymatic approaches have been utilized to prepare sialic acid derivatives and other complex carbohydrate structures, demonstrating the potential for enzymatic transformations in accessing stereochemically defined molecules caldic.comkeio.ac.jpkeio.ac.jpacs.orgnih.gov. Biocatalysis, in general, is a growing field for the sustainable synthesis of specialty chemicals, offering environmentally friendly alternatives to traditional chemical methods wur.nlmdpi.comeuropa.eu. The application of enzymes for selective functionalization or resolution of intermediates could provide novel pathways to this compound derivatives with high enantiomeric purity.

Epishikimic Acid As a Scaffold for Complex Molecule Research

Utilization in the Synthesis of Natural Product Skeletons

The inherent chirality and the presence of multiple hydroxyl groups and a carboxylic acid moiety within the epishikimic acid structure provide a rich platform for stereoselective synthesis. Researchers leverage these features to build intricate molecular architectures found in natural products. While much of the foundational work in this area has focused on shikimic acid, this compound and its derivatives offer alternative or complementary routes to chiral targets. For instance, synthetic strategies have been developed to access this compound derivatives, which can then be employed as chiral building blocks.

The synthesis of complex natural products often requires precise control over stereochemistry, a challenge that this compound is well-suited to address. Its structure can be elaborated through various functional group transformations and carbon-carbon bond-forming reactions, leading to the core skeletons of biologically relevant molecules. For example, studies have explored the synthesis of epoxyquinols, natural products with potential biological activities, utilizing this compound as a precursor molaid.com. Furthermore, the broader utility of shikimic acid derivatives, including this compound, as chiral synthons has been demonstrated in approaches towards complex targets like Zeylenone and intermediates for Reserpine researchgate.netresearchgate.net.

Table 1: this compound Derivatives in Natural Product Synthesis

Target Natural Product / IntermediateRole of this compound / DerivativeKey Synthetic StrategyCitation
Epoxyquinols A and BSynthesis precursorFrom this compound molaid.com
ZeylenoneChiral building blockSynthesis from Shikimic Acid researchgate.net
Reserpine IntermediateChiral precursorSynthesis from Shikimic Acid researchgate.net

Design and Synthesis of Non-Carbohydrate Glycomimetics Based on the this compound Scaffold

Glycomimetics are molecules that mimic the structure or function of carbohydrates, offering advantages such as improved stability and bioavailability. The this compound scaffold, with its cyclic structure and hydroxyl functionalities, provides a unique non-carbohydrate framework for developing such mimetics. Researchers have explored shikimic acid derivatives as bioisosteres for carbohydrates, particularly in interactions with lectins like the human mannose receptor caldic.combas.bg.

By modifying the hydroxyl groups and the carboxylic acid functionality of this compound, chemists can create molecules that present carbohydrate-like features in a non-glycosidic manner. These synthetic glycomimetics can be designed to interact with biological targets that recognize specific carbohydrate epitopes, potentially leading to new therapeutic agents. For example, derivatives of shikimic acid have been investigated for their ability to mimic mannose, a key sugar in many biological recognition processes caldic.combas.bg. Additionally, the scaffold can be adapted to synthesize carbasuguars, a class of compounds known to inhibit glycosidases, which are enzymes involved in various physiological and pathological processes researchgate.net.

Table 2: this compound-Based Glycomimetics

Glycomimetic Class/ExampleTarget Biological Pathway/ReceptorLink to this compound ScaffoldCitation
Mannose BioisosteresHuman Mannose ReceptorShikimic Acid Derivatives caldic.combas.bg
Glycosidase InhibitorsN/A (general class)Carbasuguars derived from Shikimic Acid researchgate.net

Research on this compound-Derived Compounds as Chemical Scaffolds for Bioactive Molecules

The versatility of this compound as a chiral scaffold extends to the broader discovery of bioactive molecules. Its structural features can be systematically modified to generate libraries of compounds screened for various pharmacological activities. This approach is crucial in medicinal chemistry for identifying lead compounds with potential therapeutic applications.

Shikimic acid and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive starting points for drug discovery. For instance, 6-fluoroshikimic acid, a derivative, has shown efficacy as an antibacterial and anti-parasitic agent google.com. Furthermore, compounds derived from the shikimic acid framework have been investigated for their ability to inhibit cell proliferation, suggesting potential applications as anti-cancer agents google.com. The established role of shikimic acid as a precursor for the antiviral drug oseltamivir (B103847) (Tamiflu) underscores its significance in medicinal chemistry researchgate.netresearchgate.netcaldic.combas.bg. Beyond these, shikimic acid derivatives have also shown promise in areas such as anti-inflammatory and analgesic applications, as well as antioxidant properties caldic.combas.bg. This compound, as a closely related chiral building block, offers a distinct stereochemical profile that can be exploited to explore novel structure-activity relationships within these therapeutic categories.

Advanced Analytical Methods for Epishikimic Acid and Its Research Intermediates

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the precise molecular structure and stereochemistry of Epishikimic acid and its related research intermediates. These techniques probe the molecule's interaction with electromagnetic radiation, yielding detailed information about its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), is a cornerstone for structural elucidation. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, including their chemical environment through chemical shifts (δ) and coupling patterns. ¹³C NMR reveals the carbon backbone and functional groups. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing the complete connectivity and stereochemical relationships between atoms. For this compound, NMR analysis has been instrumental in confirming structural assignments and identifying specific configurations, sometimes requiring detailed analysis to resolve ambiguities in complex spectra, as noted in research involving related compounds iucr.orgcore.ac.ukcore.ac.ukweebly.comnih.gov.

Table 6.1.1: Representative ¹H and ¹³C NMR Chemical Shift Ranges (Illustrative) This table provides typical chemical shift ranges for functional groups commonly found in cyclic organic acids like this compound. Specific values are highly dependent on the exact molecular environment.

Functional Group¹H NMR δ (ppm)¹³C NMR δ (ppm)Notes
Carboxylic Acid (-COOH)10-13170-185Highly deshielded proton; carbon is electron-deficient.
Hydroxyl (-OH)2-550-80Can be broad and variable; affected by hydrogen bonding.
Allylic/Vinylic C-H4.5-6.5120-140Protons attached to sp² hybridized carbons.
Aliphatic C-H (CH, CH₂, CH₃)0.9-4.010-60Chemical shifts vary based on adjacent electronegative atoms or unsaturation.
Carbonyl Carbon (C=O)-170-220Found in carboxylic acids, esters, ketones.
Olefinic Carbon (C=C)-100-150Carbons involved in double bonds.

X-ray Crystallography: When this compound or its derivatives can be crystallized, X-ray crystallography offers an unambiguous method for determining their three-dimensional structure, including absolute configuration wiley.comhitachi-hightech.comlibretexts.orgrsc.org. This technique involves diffracting X-rays off a crystal lattice, producing a diffraction pattern that, when analyzed, allows for the precise mapping of atomic positions. This method has been crucial in confirming structural assignments derived from spectroscopic data, providing definitive proof of molecular geometry and stereochemistry iucr.orgresearchgate.net.

Table 6.1.2: Illustrative X-ray Crystallography Parameters for Structure Determination These parameters are essential for describing a crystal structure obtained via X-ray diffraction.

ParameterTypical Value/DescriptionSignificance in Structure Elucidation
Crystal SystemMonoclinic, Orthorhombic, Cubic, etc.Defines the symmetry of the crystal lattice.
Space GroupP2₁, C2/c, P2₁2₁2₁, etc.Specifies the exact arrangement of atoms and symmetry operations.
Unit Cell Dimensions (Å)a, b, c, α, β, γDefines the size and shape of the repeating unit in the crystal.
Resolution (Å)e.g., 0.8 - 2.5Indicates the level of detail in the electron density map; lower is better.
R-factor / R_freeTypically < 0.20 for good structuresMeasures the agreement between observed and calculated diffraction data.
Atomic Coordinatesx, y, z for each atomThe primary output, defining the precise 3D position of every atom.

Chromatographic Separation and Detection Methods

Chromatographic techniques are vital for isolating this compound and its intermediates from complex biological or synthetic mixtures, assessing their purity, and identifying them based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse in natural product research and synthetic chemistry for both analytical and preparative purposes niscpr.res.incabidigitallibrary.orgchromatographyonline.comnih.gov. It excels at separating compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. In research contexts, HPLC is used to:

Purify intermediates: Preparative HPLC allows for the isolation of pure this compound or its synthetic precursors from reaction mixtures chromatographyonline.com.

Assess purity: Analytical HPLC can determine the purity of isolated samples by quantifying the main peak area relative to impurities.

Analyze complex extracts: HPLC can resolve mixtures of related compounds, such as those found in metabolic pathway studies nih.govpurdue.edujmb.or.kr.

Table 6.2.1: Illustrative HPLC Purity Analysis of this compound Samples This table demonstrates how HPLC is used to assess the purity of different batches or isolated samples of this compound.

Sample IDRetention Time (min)Peak Area (%)Purity (%)Notes
This compound Batch A12.598.298.2High purity, suitable for further studies.
This compound Batch B12.695.595.5Contains minor impurities.
This compound Batch C12.789.189.1Significant impurities detected.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling HPLC with Mass Spectrometry (MS) provides a powerful tool for identifying and quantifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns hitachi-hightech.comniscpr.res.incabidigitallibrary.orgnih.govpurdue.eduamazonaws.comunitn.itnih.govmdpi.comjapsonline.com. LC-MS/MS is particularly valuable in research for:

Identifying pathway intermediates: It can detect and tentatively identify low-abundance metabolites within complex biological samples, aiding in the mapping of metabolic pathways, such as the shikimate pathway nih.govpurdue.edu.

Confirming molecular weight: MS provides the exact molecular weight, which, when combined with fragmentation data (MS/MS), can confirm the structure or identify unknown compounds.

Quantification: LC-MS/MS is highly sensitive and selective, enabling the accurate quantification of this compound and related compounds in various matrices.

Table 6.2.2: Illustrative LC-MS/MS Identification of this compound and Related Compounds This table shows how LC-MS/MS data, specifically the observed mass-to-charge ratio (m/z), is used for identification.

Compound NameObserved m/zExpected m/z (e.g., [M+H]⁺)Ion ModeNotes
This compound193.055193.055PositiveConfirmed by fragmentation.
Shikimic Acid175.045175.045PositiveRelated precursor.
Dehydroshikimate173.029173.029PositiveAnother pathway intermediate.
Hypothetical Intermediate X209.066209.066PositiveStructure to be confirmed by NMR.

Isotopic Labeling for Mechanistic and Synthetic Pathway Studies

Isotopic labeling, using stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), is a critical technique for tracing the fate of atoms during chemical synthesis or biological metabolism researchgate.netnih.govcpcscientific.com.

Mechanistic Studies: By synthesizing this compound or its precursors with specific isotopic labels, researchers can follow the movement of these labeled atoms through a reaction mechanism or a metabolic pathway. This provides direct evidence for proposed pathways and helps elucidate reaction kinetics and intermediates. For instance, the enantiospecific synthesis of [5-²H]-epi-shikimic acid has been reported, indicating the use of deuterium labeling in studying its synthetic routes researchgate.net.

Synthetic Pathway Studies: Isotopic labeling allows for the detailed analysis of synthetic strategies. For example, incorporating ¹³C into specific positions of a precursor molecule can reveal how carbon atoms are rearranged or transferred during the synthesis of this compound. This is invaluable for optimizing synthetic routes and understanding stereochemical control.

Quantitative Analysis: Stable isotope-labeled compounds often serve as ideal internal standards in mass spectrometry-based quantitative assays (e.g., AQUA method) for this compound or related metabolites. Because they are chemically identical but mass-distinguishable, they can accurately correct for variations in sample preparation, extraction, and ionization efficiency cpcscientific.com.

Table 6.3.1: Common Stable Isotopes and Their Applications in Mechanistic and Pathway Studies This table outlines commonly used stable isotopes and their typical roles in tracing studies.

IsotopeNatural Abundance (%)Mass Difference (Da)Primary Applications in ResearchExample Use Case for this compound Research
²H (Deuterium)0.0156+1NMR spectroscopy, Mass spectrometry (MS)Tracing hydrogen atom movement in synthesis or metabolism.
¹³C1.11+1NMR spectroscopy, MSTracking carbon skeletons in biosynthetic pathways or synthetic routes.
¹⁵N0.367+1NMR spectroscopy, MSFollowing nitrogen incorporation in amino acid or nucleotide pathways.
¹⁸O0.204+2MSInvestigating oxygen transfer in enzymatic reactions or metabolic processes.

Emerging Research Avenues and Future Outlook for Epishikimic Acid

New Synthetic Methodologies and Efficiency Enhancements

Significant progress has been made in developing novel and more efficient synthetic methodologies for accessing various epishikimic acid derivatives. These advancements aim to improve yields, reduce the number of synthetic steps, and enhance stereocontrol, making these valuable chiral synthons more accessible.

These diverse synthetic strategies highlight the ongoing efforts to create efficient and stereoselective pathways to this compound derivatives, expanding their availability for further research and application.

Table 7.1: Key Synthetic Methodologies for this compound Derivatives

Method/Starting MaterialTarget this compound DerivativeKey Transformations/ReagentsOverall YieldNumber of StepsCitation
Shikimic Acid(−)-1-epi-StreptolRuCl₃-catalyzed dihydroxylation90% (final step)12-14 (total) nih.gov
Arabinofuranose(−)-4-epi-shikimic acidZn-mediated reductive ring opening, Barbier reaction, RCMNot specifiedNot specified nih.gov
L-Tartaric Acid(+)- and (−)-4-epi-shikimic acidsAcetal (B89532) rearrangement, epoxide installationNot specifiedNot specified acs.orgnih.gov
D-Ribose(−)-5-epi-shikimic acidNitrone cycloadditionNot specifiedNot specified rsc.org
Shikimic Acid(6S)-6-hydroxy-4-epi-shikimic acidDehydration, singlet oxygen cycloaddition, reduction, deprotection52%8 semanticscholar.org
D-Ribose5-epi-shikimic acid derivative3-step, one-pot processNot specified3 researchgate.net
(−)-Quinic AcidThis compound derivativeNot specified35-38%7 researchgate.net

Exploration of Novel Biocatalytic Routes

Biocatalysis offers a sustainable and highly selective approach to chemical synthesis, and its application to this compound production or modification is an area of growing interest. While direct biocatalytic routes to epishikimic acids are less documented than those for shikimic acid itself, related advancements provide a foundation for future exploration.

Microbial fermentation, particularly using engineered Escherichia coli strains, has been optimized for the production of shikimic acid, with titers reaching up to 7 g/L reported through metabolic engineering strategies scribd.com. These processes involve manipulating genes within the shikimate pathway to enhance flux towards shikimic acid accumulation scribd.com. Biotransformation of more readily available compounds, such as quinic acid, into shikimic acid also represents a biocatalytic strategy that could potentially be adapted or extended to epimerization reactions scribd.com.

Enzyme-catalyzed resolutions have also shown promise. For instance, the synthesis of 3-epishikimic acid has been achieved through the enzyme-catalyzed resolution of specific bicyclic octane (B31449) esters jst.go.jp. This highlights the potential of using enzymes to selectively transform or resolve complex cyclic structures, a principle that could be applied to generate specific this compound isomers with high enantiopurity. The general advantages of biocatalysis, including high chemo-, regio-, and stereoselectivity under mild conditions, make it an attractive avenue for developing greener and more efficient syntheses of these chiral molecules mpg.despinchem.com.

Table 7.2: Biocatalytic Approaches Related to Epishikimic Acids

Biocatalytic System/MethodTarget Compound/ClassKey Biocatalytic StepYield/Titer/EfficiencyNotesCitation
Enzyme-catalyzed resolution3-epishikimic acidResolution of estersNot specifiedSelective transformation of cyclic esters jst.go.jp
Engineered E. coliShikimic acidFermentation7 g/L titerMetabolic engineering of shikimate pathway scribd.com
BiotransformationShikimic acidFrom quinic acidNot specifiedConversion of related natural products scribd.com

Broadening the Scope of this compound in Chiral Pool Synthesis

Epishikimic acids serve as valuable chiral building blocks, leveraging their inherent stereochemistry and functional groups to construct complex molecular architectures. Their utility in chiral pool synthesis is expanding, enabling access to a variety of natural products and biologically relevant compounds.

One significant application is in the synthesis of glycomimetics. For example, (−)-4-epi-shikimic acid has been functionalized via conjugate addition of a thiol, yielding products that mimic fucosylated glycans nih.gov. This demonstrates the potential of epishikimic acids to contribute to the development of carbohydrate-based therapeutics and diagnostics.

Furthermore, this compound derivatives are employed as versatile chiral precursors in total synthesis. The development of enantiodivergent strategies using (+)- and (−)-4-epi-shikimic acids has facilitated the synthesis of related cyclic compounds such as pinitols acs.orgnih.gov. Shikimic acid derivatives, including epimers, have also been utilized in the synthesis of intermediates for complex pharmaceuticals like (−)-reserpine researchgate.net. The structural motif of 4-epi-shikimic acid is found in natural products with significant biological activities, such as the antitumour agent pericosine A, underscoring its relevance in natural product synthesis semanticscholar.org. The synthesis of molecules like (+)-streptol from (−)-1-epi-streptol further illustrates their role as precursors to biologically active natural products nih.gov.

Table 7.3: Epishikimic Acids in Chiral Pool Synthesis

This compound DerivativeTarget Molecule/ClassApplication/TransformationKey FeatureCitation
(−)-4-epi-shikimic acidFucosylated glycansConjugate addition of thiolHigh diastereoselectivity nih.gov
(+/-)-4-epi-shikimic acid(+/-)-PinitolsChiral pool strategyScalable enantiodivergent synthesis acs.orgnih.gov
Shikimic acid derivatives(−)-Reserpine intermediateChiral precursorNot specified researchgate.net
4-epi-shikimic acid skeletonNatural products (e.g., Pericosine A)Structural motifAntitumour agent semanticscholar.org
(−)-1-epi-Streptol(+)-StreptolSynthesisNot specified nih.gov

Compound List:

Shikimic acid

this compound (general)

(−)-1-epi-Streptol

(+)-Streptol

(−)-4-epi-shikimic acid

Arabinofuranose

(+)-4-epi-shikimic acid

L-Tartaric acid

(+)-shikimic acid

(−)-shikimic acid

(+)-pinitol

(−)-pinitol

D-Ribose

(−)-5-epi-shikimic acid

3-epishikimic acid

(6S)-6-hydroxy-4-epi-shikimic acid

5-epi-shikimic acid derivative

(−)-Quinic Acid

Fucosylated glycans

(−)-Reserpine intermediate

Pericosine A

Q & A

Q. What established experimental protocols are recommended for synthesizing Epishikimic acid?

this compound synthesis typically follows multi-step enzymatic or chemical pathways. For enzymatic routes, in vitro assays using recombinant shikimate pathway enzymes (e.g., AroB, AroE) under controlled pH (6.5–7.5) and ATP/NADPH cofactor supplementation are standard . Chemical synthesis often employs chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to achieve stereochemical fidelity. Detailed protocols should include reaction temperature, solvent systems, and purification methods (e.g., HPLC with C18 columns) to ensure reproducibility .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying stereochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass. X-ray crystallography may resolve ambiguities in crystal packing. Purity assessment requires combining HPLC (≥95% purity threshold) with UV-Vis spectroscopy (λ~210 nm for aromatic intermediates) .

Q. How can researchers validate the reproducibility of this compound’s biosynthesis in heterologous systems?

Reproducibility requires strict control of fermentation parameters (e.g., pH, dissolved O₂, and carbon/nitrogen ratios) and genetic stability of engineered microbial strains (e.g., E. coli or S. cerevisiae). Use qRT-PCR to monitor gene expression consistency and LC-MS to quantify intermediate accumulation. Cross-validate results with independent replicates (n ≥ 3) and compare yields against published benchmarks .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biosynthetic pathways of this compound?

Contradictions often arise from differences in enzyme isoforms or substrate channeling. Employ isotopic labeling (e.g., ¹³C-glucose) to trace carbon flux through competing pathways. Combine knock-out mutants (e.g., ΔaroK) with metabolomics to identify bypass routes. Comparative kinetic analysis of enzyme variants (e.g., AroG vs. AroB) under varying substrate concentrations can clarify rate-limiting steps .

Q. How can researchers optimize yield in multi-step this compound synthesis while minimizing intermediate degradation?

Design of Experiments (DoE) approaches, such as response surface methodology, can model interactions between temperature, solvent polarity, and catalyst loading. Use real-time monitoring (e.g., inline FTIR) to detect unstable intermediates and adjust quenching protocols. Encapsulation techniques (e.g., liposomes) or cryogenic reaction conditions may stabilize sensitive intermediates .

Q. What methodologies validate computational models predicting this compound’s reactivity in novel catalytic systems?

Compare Density Functional Theory (DFT)-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots). Validate docking simulations (e.g., AutoDock Vina) using mutagenesis studies on catalytic residues. Cross-check computational results with independent software (e.g., Gaussian vs. ORCA) to minimize algorithmic bias .

Q. How should researchers manage conflicting spectral data during structural elucidation?

Apply hierarchical validation: (1) Re-examine sample purity via TLC/NMR; (2) Use alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts; (3) Collaborate with independent labs for blind validation. Contradictory NOESY/ROESY correlations may indicate dynamic conformations, requiring variable-temperature NMR studies .

Data Management & Reproducibility

Q. What practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound research?

Deposit raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with standardized metadata (e.g., solvent, probe frequency). Use electronic lab notebooks (ELNs) for real-time annotation. Follow ISA-Tab formats for omics datasets and cite datasets with DOIs in publications .

Q. How to address discrepancies between in vitro and in vivo activity assays for this compound derivatives?

Perform dose-response curves in both systems using identical compound batches. Control for cellular uptake (e.g., LC-MS intracellular concentration measurements) and metabolism (e.g., CYP450 inhibition assays). Use isogenic cell lines to isolate target-specific effects .

Ethical & Methodological Rigor

Q. What ethical guidelines govern the use of proprietary this compound analogs in academic collaborations?

Secure Material Transfer Agreements (MTAs) specifying permitted uses, attribution, and data-sharing terms. Publish synthetic procedures for novel analogs in sufficient detail to enable replication without infringing patents. Cite prior art comprehensively to avoid inadvertent plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.